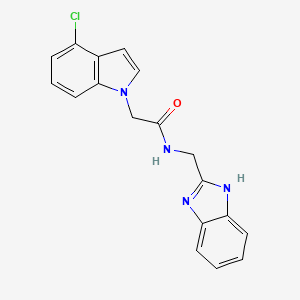
N-(1H-benzimidazol-2-ylmethyl)-2-(4-chloro-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1H-benzimidazol-2-ylmethyl)-2-(4-chloro-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H15ClN4O and its molecular weight is 338.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-2-(4-chloro-1H-indol-1-yl)acetamide is a compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and neuroprotection. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
The molecular formula of this compound is C19H17ClN4O, with a molecular weight of 352.8 g/mol. The compound features a benzimidazole moiety linked to an indole structure, which is known for its diverse biological activities.
Anticancer Activity
Research has indicated that compounds containing benzimidazole and indole structures exhibit significant anticancer properties. These compounds often inhibit DNA topoisomerases, which are crucial for DNA replication and transcription. In vitro studies have shown that derivatives of benzimidazole can induce cytotoxic effects in cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) by disrupting cell cycle progression and promoting apoptosis .
Table 1: Cytotoxicity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | HeLa | 10.5 | Topoisomerase I inhibition |
| This compound | MCF7 | 12.0 | Induction of apoptosis |
| 3a (related derivative) | A431 | 15.5 | Cell cycle arrest |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of benzimidazole-containing acetamide derivatives. These compounds were found to mitigate oxidative stress-induced neuroinflammation, a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's . The proposed mechanism involves the reduction of reactive oxygen species (ROS) and inhibition of microglial activation.
Case Study: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, this compound was administered to evaluate its effects on cognitive function and neuronal survival. Results showed a significant improvement in memory retention and a reduction in neuronal loss compared to control groups .
Anti-inflammatory Properties
Benzimidazole derivatives have also been studied for their anti-inflammatory effects. Certain compounds demonstrated the ability to inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6, by blocking pathways involved in inflammation . This activity suggests potential applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound | Inflammatory Marker Inhibition (%) | IC50 (µM) |
|---|---|---|
| 5-substituted benzimidazole | TNF-alpha (50%) | 20 |
| This compound | IL-6 (40%) | 18 |
Properties
Molecular Formula |
C18H15ClN4O |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(4-chloroindol-1-yl)acetamide |
InChI |
InChI=1S/C18H15ClN4O/c19-13-4-3-7-16-12(13)8-9-23(16)11-18(24)20-10-17-21-14-5-1-2-6-15(14)22-17/h1-9H,10-11H2,(H,20,24)(H,21,22) |
InChI Key |
JDFMUYPTACJAMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















